

Application Notes and Protocols: OG 488 Alkyne for Click Chemistry Cell Labeling

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Compound of Interest

Compound Name: OG 488 alkyne

Cat. No.: B15554272

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This document provides detailed application notes and protocols for the use of Oregon Green 488 (OG 488) alkyne in click chemistry-based cell labeling. Oregon Green 488 is a bright, green-fluorescent dye well-suited for imaging applications, with excitation compatible with the common 488 nm laser line. Its utility in click chemistry allows for the specific and covalent labeling of azide-modified biomolecules in fixed and live cells, enabling the study of various cellular processes such as proliferation, trafficking, and localization.

Core Principles

Click chemistry describes a class of reactions that are rapid, specific, and high-yielding. The most common form used in biological labeling is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne-functionalized probe (like **OG 488 alkyne**) and an azide-modified target molecule. This bioorthogonal reaction does not interfere with native cellular components, ensuring highly specific labeling.

Data Presentation

The following tables summarize key quantitative data for OG 488 to facilitate experimental design and comparison with other fluorophores.

Table 1: Photophysical Properties of Oregon Green 488

Property	Value	Reference
Excitation Maximum (Ex)	~495 nm	[1]
Emission Maximum (Em)	~519 nm	[1]
Quantum Yield	0.91 ± 0.05	[2]
pKa	4.6	[3]
Key Features	Bright fluorescence, pH-insensitive in physiological range, good photostability. [3] [4] [5]	

Table 2: Recommended Reagent Concentrations for CuAAC in Cells

Reagent	Concentration Range	Notes	Reference
OG 488 Alkyne	2 μ M - 25 μ M	Optimal concentration should be titrated for each cell type and application to minimize background.	[6][7][8]
Copper(II) Sulfate (CuSO_4)	50 μ M - 2 mM	Used in combination with a reducing agent to generate the active Cu(I) catalyst.	[6][7][8]
Reducing Agent (e.g., Sodium Ascorbate)	2.5 mM - 50 mM	Should be prepared fresh. Higher concentrations are often used for in vitro reactions.	[6][7][9]
Copper(I)-stabilizing Ligand (e.g., THPTA)	250 μ M - 5 mM	Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that protects cells from copper-induced damage and improves reaction efficiency. A 5:1 ligand to copper ratio is common.	[6][7]

Experimental Protocols

Here we provide detailed protocols for two common applications of **OG 488 alkyne** click chemistry: labeling of newly synthesized DNA using EdU incorporation and general cell surface labeling of azide-modified glycans.

Protocol 1: Labeling of Nascent DNA with EdU and OG 488 Alkyne

This protocol is adapted from established methods for detecting cell proliferation by labeling newly synthesized DNA with 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine analog.

Materials:

- Cells cultured on coverslips or in a multi-well plate
- EdU (10 mM stock in DMSO)
- Fixative solution (e.g., 3.7% formaldehyde in PBS)
- Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
- Wash Buffer (e.g., 3% BSA in PBS)
- Click-iT Reaction Cocktail (prepare fresh):
 - Click-iT Reaction Buffer
 - Copper(II) Sulfate (CuSO₄)
 - **OG 488 Alkyne**
 - Reaction Buffer Additive (Reducing Agent)

Procedure:

- EdU Labeling:
 - Incubate cells with 10 μ M EdU in complete culture medium for the desired pulse duration (e.g., 1-2 hours) at 37°C. The incubation time will depend on the cell cycle length.
- Fixation and Permeabilization:

- Wash cells twice with PBS.
- Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[10]
- Remove the fixative and wash twice with 3% BSA in PBS.[10]
- Add 1 mL of 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature to permeabilize the cells.[10]

- Click Reaction:
- Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[10]
- Prepare the Click-iT reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the reaction buffer, CuSO₄, **OG 488 alkyne**, and a reducing agent. [10]
- Add 0.5 mL of the reaction cocktail to each sample, ensuring the cells are completely covered.
- Incubate for 30 minutes at room temperature, protected from light.[10]

- Washing and Imaging:
- Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[10]
- (Optional) Counterstain nuclei with a DNA stain like Hoechst 33342.
- Mount the coverslips onto microscope slides with an appropriate mounting medium.
- Image the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation/Emission: ~495/519 nm).[1]

Protocol 2: Cell Surface Glycan Labeling

This protocol describes the labeling of cell surface glycans that have been metabolically tagged with an azide-containing sugar, such as peracetylated N-azidoacetylmannosamine

(Ac₄ManNAz), which is converted to the corresponding azido-sialic acid.

Materials:

- Cells cultured in a suitable vessel
- Azide-modified sugar (e.g., 50 μ M Ac₄ManNAz)
- DPBS (Dulbecco's Phosphate-Buffered Saline)
- Click Reaction Mix (prepare fresh on ice):
 - **OG 488 Alkyne** (final concentration 25 μ M)[6][7]
 - Copper(II) Sulfate (CuSO₄) (final concentration 50 μ M)[6][7]
 - THPTA (final concentration 250 μ M)[6][7]
 - Sodium Ascorbate (final concentration 2.5 mM, from a fresh 100 mM stock)[6][7]
 - Aminoguanidine (final concentration 1 mM)[6][7]

Procedure:

- Metabolic Labeling:
 - Incubate cells with the azide-modified sugar (e.g., 50 μ M Ac₄ManNAz) in their culture medium for 24-48 hours.[6]
- Cell Preparation:
 - Gently wash the cells twice with ice-cold DPBS to remove excess unincorporated sugar.
- Click Reaction on Live Cells:
 - Prepare the click reaction mix by adding the components in the following order to ice-cold DPBS: **OG 488 alkyne**, CuSO₄/THPTA pre-mixed solution, aminoguanidine, and finally sodium ascorbate.[6][7]

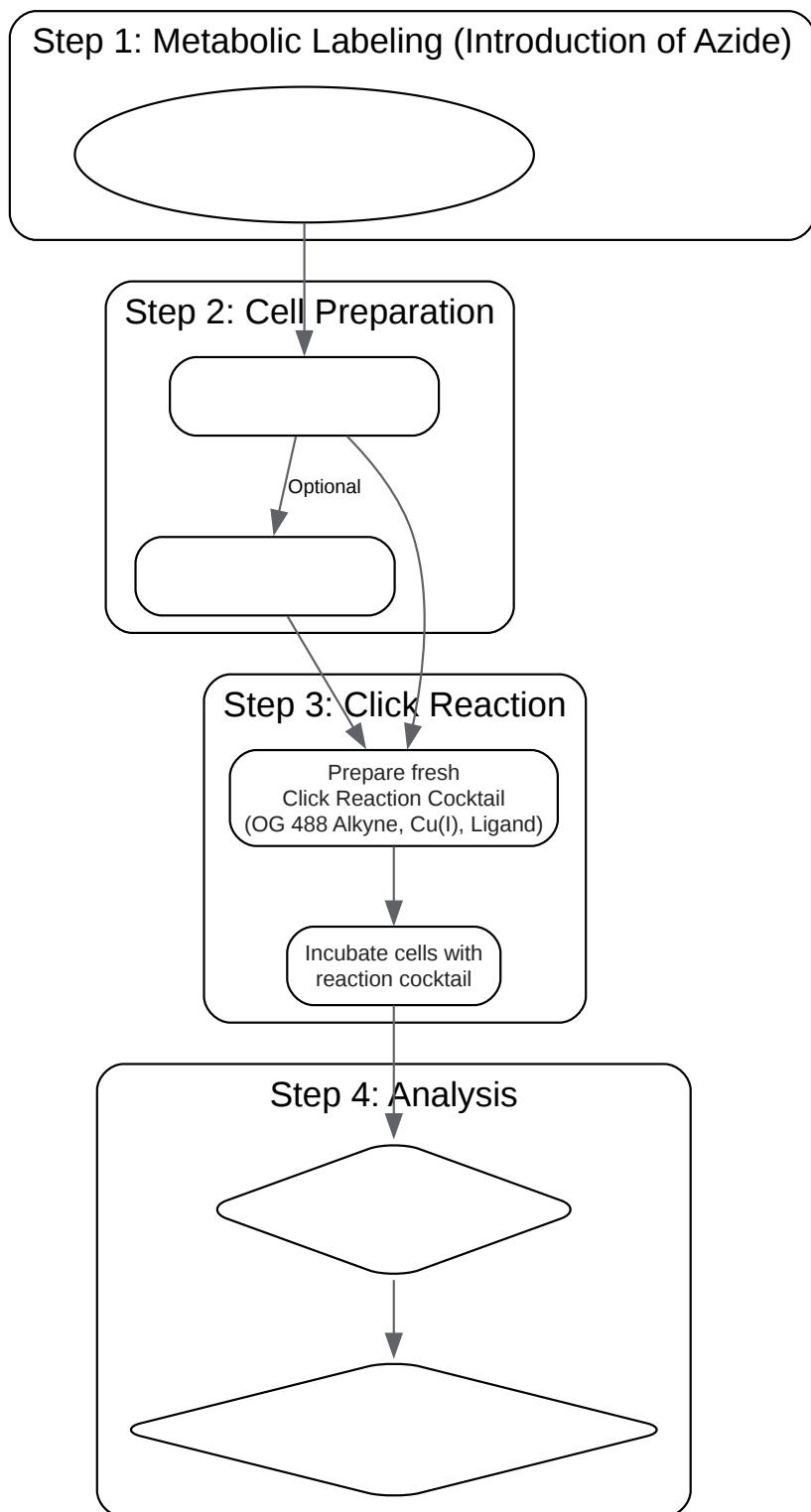
- Incubate the reaction mix on ice for 10 minutes before adding to the cells.[7]
- Aspirate the DPBS from the cells and add the click reaction mix.
- Incubate for 1 to 5 minutes at 4°C.[6][7] The short incubation time on ice minimizes endocytosis of the label.

- Washing and Imaging:
 - Remove the reaction mix and wash the cells three times with ice-cold DPBS.
 - The cells can now be imaged live or fixed for later analysis. For fixation, a mixture of 3% paraformaldehyde and 0.3% glutaraldehyde can be used.[6]
 - Image using a fluorescence microscope with a FITC/GFP filter set.

Visualizations

Experimental Workflow

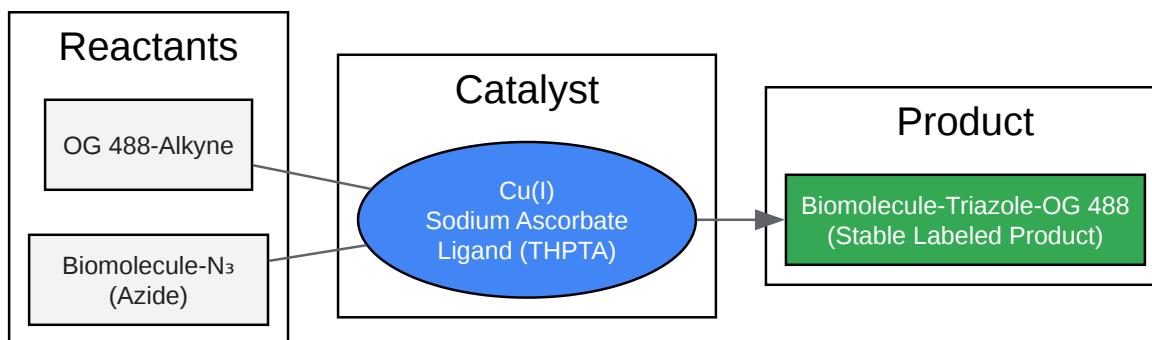
General Workflow for OG 488 Alkyne Cell Labeling

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Caption: General workflow for cell labeling using **OG 488 alkyne** click chemistry.

Click Chemistry Reaction

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



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Caption: The CuAAC reaction covalently links an azide to an alkyne.

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